6-Amino-4-hydroxyquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFSCNILAKRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Scaffold: A Technical History of 6-Amino-4-hydroxyquinoline-2-carboxylic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Foreword: The Unseen Architect in Drug Discovery
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The quinoline core, a bicyclic aromatic heterocycle, stands as a testament to this principle, forming the backbone of numerous therapeutic agents. This technical guide delves into the history and discovery of a specific, yet significant, member of this family: 6-Amino-4-hydroxyquinoline-2-carboxylic acid . While not a household name, this compound represents a critical node in the intricate web of synthetic chemistry and drug development, offering a versatile platform for the generation of novel bioactive molecules. This document aims to provide a comprehensive resource for researchers, tracing the lineage of its synthesis, elucidating its chemical character, and exploring its biological significance.
The Genesis of a Quinoline: A Historical Perspective on Synthesis
The discovery of this compound is intrinsically linked to the broader history of quinoline synthesis. The late 19th century witnessed the pioneering work of chemists like Zdenko Hans Skraup, Oscar Doebner, and Wilhelm von Miller, who developed foundational methods for constructing the quinoline ring system. These classic reactions, often harsh by modern standards, laid the groundwork for the synthesis of a vast array of quinoline derivatives.
While a singular, celebrated "discovery" paper for this compound remains elusive in historical records, its synthesis can be logically inferred through the application of established named reactions to appropriately substituted precursors. The most probable historical route to this compound and its close analogs lies in the Pfitzinger reaction , first reported in 1886.[1][2][3] This versatile method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3]
To envision the historical synthesis of our target molecule, one would start with 5-aminoisatin, a readily accessible derivative of isatin. The reaction with pyruvic acid under basic conditions would then yield the desired this compound.
Another plausible, though perhaps less direct, historical approach could have been a modification of the Doebner-von Miller reaction .[4][5][6][7] This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5][6][7] By employing a substituted p-phenylenediamine and a suitable three-carbon carbonyl synthon, medicinal chemists of the past could have arrived at the 6-aminoquinoline core.
The initial syntheses were likely driven by the burgeoning interest in aniline-based dyes and later, the quest for novel chemotherapeutic agents, particularly antimalarials, where the quinoline scaffold proved to be of paramount importance.[8]
The Art of Creation: Modern Synthetic Methodologies
While the classical methods provided the initial blueprint, contemporary organic synthesis offers more refined and efficient pathways to this compound and its derivatives. The fundamental principles of the Pfitzinger and Doebner reactions are still relevant, but they have been optimized for better yields, milder conditions, and greater substrate scope.
The Pfitzinger Reaction: A Reliable Workhorse
The Pfitzinger reaction remains a cornerstone for the synthesis of quinoline-4-carboxylic acids.[1][2][3] The causality behind its enduring utility lies in the ready availability of diverse isatin and carbonyl precursors, allowing for the systematic exploration of structure-activity relationships (SAR).
Detailed Protocol: Pfitzinger Synthesis of this compound
-
Reactant Preparation: A solution of 5-aminoisatin (1 equivalent) in aqueous potassium hydroxide (3-4 equivalents in water) is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Carbonyl Compound: Pyruvic acid (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 100-110 °C) for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.
Self-Validating System: The success of the synthesis is validated by the precipitation of the product upon acidification, a direct consequence of the carboxylic acid and phenolic hydroxyl groups. Further validation is achieved through standard analytical techniques such as melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Caption: Pfitzinger synthesis of the target molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | - |
| Molecular Weight | 204.18 g/mol | - |
| Appearance | Likely a solid, color may vary | General knowledge |
| Melting Point | >300 °C (for the parent 2-hydroxyquinoline-4-carboxylic acid) | [9] |
| Solubility | Soluble in polar organic solvents | [9] |
| pKa | Multiple pKa values due to the carboxylic acid, amino, and hydroxyl groups | General knowledge |
Spectroscopic Data (Predicted and based on related structures):
-
¹H NMR: Aromatic protons would appear in the downfield region (δ 7-8 ppm). The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>160 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid and hydroxyl group (around 3000-3500 cm⁻¹), N-H stretching for the amino group (around 3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 204.
Biological Significance and Therapeutic Potential
The true value of this compound lies in its potential as a scaffold for the development of biologically active compounds. The quinoline nucleus itself is associated with a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[8][11][12]
The specific substitutions on our target molecule further enhance its potential:
-
4-Hydroxy Group: This group can participate in hydrogen bonding with biological targets and also imparts antioxidant properties to the molecule.
-
2-Carboxylic Acid Group: This functional group provides a key handle for derivatization, allowing for the attachment of various pharmacophores to modulate activity and pharmacokinetic properties. It also plays a crucial role in interacting with biological targets, often through salt bridges or hydrogen bonds.
-
6-Amino Group: The amino group can be a key pharmacophoric element and also serves as a point for further chemical modification.
While specific biological data for the parent this compound is not extensively reported in readily available literature, its derivatives have been explored for various therapeutic applications. For instance, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anticancer and anti-inflammatory drugs.
Experimental Workflow for Biological Screening:
Caption: A typical workflow for biological screening.
Conclusion and Future Directions
This compound, while not a compound of mainstream recognition, embodies the elegance and utility of a well-designed molecular scaffold. Its history is rooted in the foundational principles of heterocyclic chemistry, and its future lies in the continued exploration of its potential in drug discovery. The synthetic accessibility via robust and adaptable methods like the Pfitzinger reaction ensures its continued relevance. The strategic placement of functional groups—a hydroxyl, a carboxylic acid, and an amine—provides a rich playground for medicinal chemists to design and synthesize novel ligands for a myriad of biological targets. As our understanding of disease pathways deepens, it is scaffolds like this that will continue to provide the starting points for the next generation of therapeutic agents.
References
-
Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]
- Quinoline and quinolone derivatives possess diverse biological activities and pharmacological properties such as antioxidant, anti-inflammatory, antimalarial, anti-bacterial, antifungal, anti-tubercular, antiviral, anthelmintic, anticonvulsant, and analgesic activity. (Source: Multiple review articles on quinoline chemistry)
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Hegedűs, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3488. [Link]
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(4), 459-477. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(18), 6524. [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021).
-
Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1056. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(19), 4321. [Link]
-
Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 890-896. [Link]
-
Doebner quinoline synthesis. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Potential Applications of 6-Amino-4-hydroxyquinoline-2-carboxylic acid
Chemical Identity and Nomenclature
The target molecule, 6-Amino-4-hydroxyquinoline-2-carboxylic acid, represents a specific substitution pattern on the quinoline core, a bicyclic aromatic heterocycle. Due to keto-enol tautomerism common in 4-hydroxyquinolines, this compound can exist in equilibrium with its 4-oxo form.
-
Systematic IUPAC Name: this compound
-
Tautomeric Form: 6-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.18 g/mol
-
CAS Number: Not assigned (as of the latest database search).
Synonyms and Related Compounds
While no direct synonyms exist for this specific molecule, understanding the nomenclature of related, commercially available compounds is crucial for literature searches and contextual understanding.
| Compound Name | Position of Substituents | CAS Number |
| 6-Hydroxyquinoline-4-carboxylic acid | 6-OH, 4-COOH | 4312-44-1[1][2] |
| 2-Hydroxyquinoline-4-carboxylic acid | 2-OH, 4-COOH | 84906-81-0[3] |
| 4-Amino-2-methylquinoline-6-carboxylic acid | 4-NH₂, 2-CH₃, 6-COOH | 99984-73-3[4] |
| 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | 6-Cl, 2-OH, 4-COOH | 118292-35-6[5] |
Proposed Synthesis Strategy
The absence of a commercial source necessitates a de novo synthesis. The most logical and robust approach to constructing the this compound scaffold is a modification of the Gould-Jacobs reaction.[6] This classic method involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization.
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is the cyclization step that forms the pyridine ring of the quinoline system.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This proposed protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next stage. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound via a two-step process involving condensation and thermal cyclization, followed by hydrolysis.
Step 1: Condensation of p-Phenylenediamine with Diethyl ethoxymethylenemalonate (DEEM)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenylenediamine (10.8 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reaction: Stir the mixture to achieve dissolution. To this solution, add diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol) dropwise at room temperature over 30 minutes.
-
Causality: The dropwise addition controls the initial exothermic reaction between the amine and the activated alkene of DEEM. Ethanol serves as an effective solvent for both reactants.
-
-
Monitoring: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the p-phenylenediamine spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. The intermediate product, diethyl 2-(((4-aminophenyl)amino)methylene)malonate, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
Step 2: Thermal Cyclization
-
Setup: Place the dried intermediate from Step 1 (approx. 27 g, assuming ~90% yield) into a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head. Add Dowtherm A (200 mL) as a high-boiling solvent.
-
Reaction: Heat the mixture with vigorous stirring to 240-250°C. Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30-45 minutes.
-
Causality: The high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution (the cyclization) followed by the elimination of ethanol to form the stable aromatic quinoline ring.
-
-
Workup: Allow the mixture to cool to below 100°C. Carefully add hexane (200 mL) to precipitate the cyclized ester product. Filter the resulting solid, wash thoroughly with hexane to remove the Dowtherm A, and dry.
Step 3: Saponification to the Carboxylic Acid
-
Setup: Transfer the crude ester product to a 500 mL flask. Add a 10% aqueous solution of sodium hydroxide (200 mL).
-
Reaction: Heat the suspension to reflux for 4 hours. The solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.
-
Workup: Cool the solution in an ice bath. Carefully acidify the solution to pH 4-5 with concentrated hydrochloric acid. The target compound, this compound, will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with deionized water until the filtrate is neutral, then with a small amount of cold ethanol. For higher purity, recrystallize from a large volume of hot dimethylformamide (DMF) or a DMF/water mixture.
Potential Applications in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The specific functional groups of this compound—a chelating 4-hydroxy-2-carboxylic acid moiety and a versatile 6-amino group for further derivatization—make it a highly attractive candidate for drug discovery campaigns.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Quinoline-4-carboxylic acids are a well-established class of inhibitors for DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8] Inhibition of DHODH leads to pyrimidine depletion, which halts cell cycle progression and is a validated strategy for treating cancer, autoimmune disorders, and parasitic infections.[8] The core of the target molecule mimics known inhibitors like brequinar. The 6-amino group provides a vector for introducing new substituents that can probe additional binding pockets within the enzyme, potentially leading to inhibitors with enhanced potency and selectivity.
Scaffold for Antimicrobial and Anticancer Agents
The quinoline ring system is central to many antimicrobial and anticancer agents.[9] The 6-amino group can be readily functionalized through various chemical reactions (e.g., acylation, sulfonylation, diazotization) to generate a library of derivatives. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological activity against various pathogens or cancer cell lines.
Experimental Workflow: DHODH Inhibition Assay
The following workflow outlines how the newly synthesized compound would be tested for its primary hypothesized activity.
Caption: Workflow for evaluating DHODH inhibitory activity.
Conclusion
While this compound is not a commercially cataloged chemical, its synthesis is readily achievable through established organometallic reactions. Its structure contains key pharmacophoric elements present in known bioactive molecules, particularly DHODH inhibitors. This guide provides the necessary theoretical and practical framework for its synthesis and initial biological evaluation, positioning it as a promising and versatile platform for the development of next-generation therapeutics.
References
-
PubChem. 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]
-
PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Aziz, M. et al. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Library of Medicine. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. U.S. Department of Health & Human Services. Available from: [Link]
Sources
- 1. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]
- 3. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-methylquinoline-6-carboxylic acid | 99984-73-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Amino-4-hydroxyquinoline-2-carboxylic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Amino-4-hydroxyquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. By virtue of its quinoline core, this molecule belongs to a class of "privileged structures" known for their broad pharmacological activities. The strategic placement of an amino group at the C6 position, a hydroxyl group at C4, and a carboxylic acid at C2 creates a trifunctional scaffold ripe for chemical modification and exploration. This document delves into the fundamental physicochemical and spectroscopic properties of the molecule, outlines plausible synthetic strategies, discusses its chemical reactivity, and explores its potential applications in medicinal chemistry. The protocols and workflows described herein are designed with self-validation and scientific rigor in mind, providing researchers with a reliable foundation for their work with this versatile building block.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[1]
This compound (CAS 708258-08-6) is a particularly noteworthy derivative. Its structure is characterized by:
-
A 4-hydroxyquinoline core: This moiety exists in a tautomeric equilibrium with its 4-quinolone form. This feature is critical, as it influences hydrogen bonding capabilities and electronic properties.
-
A C2-carboxylic acid: This group provides a key handle for derivatization through amide bond formation or esterification, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.[2]
-
A C6-amino group: This functional group acts as a hydrogen bond donor and a site for further chemical modification, significantly influencing the molecule's polarity and potential biological interactions.
The convergence of these three functional groups on a single quinoline framework makes this compound a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation. The properties of this compound are largely dictated by its functional groups, which promote strong intermolecular interactions.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 708258-08-6 | [3] |
| Molecular Formula | C₁₀H₈N₂O₃ | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Expected to be a solid powder, similar to related analogues which appear as cream to brown powders.[4][5] | - |
| Melting Point | Expected to be >300 °C with decomposition. Analogous hydroxyquinoline carboxylic acids exhibit very high melting points due to strong intermolecular hydrogen bonding and molecular stacking.[6][7] | - |
| Solubility | Predicted to be sparingly soluble in water but soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for this class of compounds.[6] | - |
| pKa (Predicted) | The molecule possesses multiple ionizable groups: a carboxylic acid (acidic, pKa ~3-4), a phenolic hydroxyl group (weakly acidic, pKa ~9-10), and an aromatic amino group (weakly basic, pKa ~4-5). The quinoline nitrogen is also weakly basic. | - |
| Storage Conditions | Store in a refrigerator at 2-8°C.[3] | [3] |
Expert Insight: The high melting point is a direct consequence of the extensive hydrogen bonding network enabled by the carboxylic acid, hydroxyl, and amino groups. This same network, however, can limit solubility in non-polar solvents. For reaction chemistry, using a polar aprotic solvent like DMSO is often necessary to achieve sufficient solubility. The presence of both acidic and basic centers means the compound is amphoteric and its charge state will be highly dependent on pH.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the identity and quality of this compound.
Expected Spectral Features:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. Broad, exchangeable singlets corresponding to the carboxylic acid proton (-COOH), the hydroxyl proton (-OH), and the amino protons (-NH₂) would also be present.
-
¹³C NMR: The spectrum would display 10 distinct carbon signals, including a characteristic downfield signal for the carboxylic acid carbonyl carbon (>165 ppm) and signals for the aromatic carbons, with those attached to oxygen and nitrogen being shifted accordingly.
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, another O-H stretch (~3200-3500 cm⁻¹) for the phenol, N-H stretching vibrations (~3300-3500 cm⁻¹) for the primary amine, and a strong C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid carbonyl.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 205.06, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₁₀H₈N₂O₃.
Workflow for Analytical Validation
The following workflow ensures the identity and purity of a synthesized batch, forming a self-validating protocol crucial for trustworthy research.
Caption: A validated workflow for material qualification.
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from its multiple reactive sites, which allow for selective chemical modifications.
Caption: Key reactive sites and potential transformations.
Key Synthetic Transformations:
-
Amide Coupling at C2-Carboxylic Acid: This is arguably the most powerful transformation for drug discovery. The carboxylic acid can be activated with standard coupling reagents (e.g., EDC, HOBt, HATU) and reacted with a diverse range of primary or secondary amines to generate libraries of amides.
-
Expert Insight: The choice of coupling reagent is critical. For challenging couplings or to minimize racemization if chiral amines are used, HATU or COMU are preferred. The reaction is typically run in an aprotic polar solvent like DMF or NMP at room temperature.
-
-
Modification of the C6-Amino Group: The primary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes/ketones via reductive amination to yield secondary or tertiary amines.
-
Reactions at the C4-Hydroxyl Group: The phenolic hydroxyl group can be alkylated (e.g., using alkyl halides under basic conditions) to form ethers, which can modulate the compound's lipophilicity and hydrogen bonding capacity.
Experimental Protocol: Standard Amide Coupling
This protocol provides a robust method for synthesizing amide derivatives, a cornerstone of medicinal chemistry campaigns.
-
Solubilization: Dissolve this compound (1.0 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C. Causality: Pre-activation at low temperature minimizes side reactions and forms the active HOBt ester.
-
Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Potential Applications in Research and Drug Development
The structural motifs within this compound are associated with a wide range of biological activities, making it a highly promising starting point for drug discovery programs.
-
Neuroprotection: The closely related analogue, 4-hydroxyquinoline-2-carboxylic acid (Kynurenic acid), is an endogenous antagonist of excitatory amino acid receptors, including the NMDA receptor.[8][9][10] Derivatives of the title compound could be explored for their potential in treating neurodegenerative diseases.
-
Antimicrobial Agents: The quinoline scaffold is central to many antibacterial drugs (e.g., fluoroquinolones).[10] The functional groups on this molecule provide vectors for designing novel derivatives aimed at overcoming antibiotic resistance.[1]
-
Anticancer Therapeutics: Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity, often through mechanisms involving metal chelation or enzyme inhibition.[11] The title compound can serve as a scaffold to develop new agents targeting cancer-specific pathways.
-
Antiviral Research: Substituted quinolines have been investigated for activity against a range of viruses.[11] Libraries derived from this compound could be screened to identify novel antiviral leads.
Safety and Handling
| Hazard Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [12][13] |
| Signal Word | Warning | [12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][13][14] |
| Precautionary Codes | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid generating dust. Use appropriate weighing techniques to minimize airborne particles.
-
In case of accidental contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
References
- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. [Online].
-
6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem . National Institutes of Health. [Online]. Available: [Link]
-
2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules . Anshul Specialty Molecules. [Online]. Available: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . MDPI. [Online]. Available: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. [Online]. Available: [Link]
-
2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem . National Institutes of Health. [Online]. Available: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Online]. Available: [Link]
-
Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387) . Human Metabolome Database. [Online]. Available: [Link]
-
4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem . National Institutes of Health. [Online]. Available: [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants . ResearchGate. [Online]. Available: [Link]
-
6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem . National Institutes of Health. [Online]. Available: [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate . ResearchGate. [Online]. Available: [Link]
-
CAS No : 708258-08-6| Chemical Name : this compound . Pharmaffiliates. [Online]. Available: [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. Google Patents. [Online].
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 6-Hydroxyquinoline-4-carboxylic Acid 97% | CAS: 4312-44-1 | AChemBlock [achemblock.com]
- 6. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 7. 2-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]
- 13. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4312-44-1|6-Hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Theoretical and Computational Investigation of 6-Amino-4-hydroxyquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of 6-Amino-4-hydroxyquinoline-2-carboxylic acid. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, this molecule holds significant potential for drug discovery and materials science.[1] This document outlines a multi-faceted computational approach, beginning with quantum mechanical calculations to elucidate intrinsic molecular properties and moving through molecular docking and molecular dynamics simulations to predict and analyze potential biomolecular interactions. The methodologies described herein are grounded in established computational practices for quinoline derivatives and are designed to provide a robust, self-validating workflow for researchers, scientists, and drug development professionals.[2][3]
Introduction: The Quinoline Core and the Subject Molecule
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5][6] The subject of this guide, this compound, is a functionalized quinoline. Its structure is notably similar to Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite of tryptophan with known neuroprotective activities as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] The addition of an amino group at the C6 position may significantly alter its electronic properties, solubility, and interaction with biological targets, making it a compelling candidate for in-silico investigation.
Computational chemistry offers a powerful, cost-effective, and rapid means to predict the physicochemical properties, spectroscopic signatures, and biological potential of novel molecules before their synthesis.[9] This guide details a systematic workflow to build a comprehensive computational profile of this compound.
Part I: Quantum Chemical Investigations for Intrinsic Molecular Properties
The initial phase of analysis focuses on the molecule in isolation to understand its fundamental electronic and structural characteristics. Density Functional Theory (DFT) is the method of choice for this stage, offering an excellent balance of computational cost and accuracy for systems of this size.[10]
Causality in Methodology Selection
-
Software: A robust quantum chemistry package like Gaussian, ORCA, or Spartan is recommended. These platforms have been extensively validated for the types of calculations required.
-
Functional and Basis Set: The selection of a functional and basis set is critical for accuracy. A common and well-regarded choice is the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structures for a wide range of organic molecules.[2]
-
6-311++G(d,p) is a triple-zeta basis set. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and systems with lone pairs, such as the nitrogens and oxygens in our molecule. The (d,p) denotes polarization functions on heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing the shape of electron orbitals and non-covalent interactions.
-
Experimental Protocol: DFT Calculations
-
Structure Building & Tautomerism:
-
Construct the 3D structure of this compound using a molecular editor.
-
Crucial Consideration: The 4-hydroxyquinoline moiety can exist in keto-enol tautomeric forms. It is essential to build both the 4-hydroxy (enol) and 4-oxo (keto) forms, as their relative energies will determine the predominant species.[4] Both tautomers must be subjected to the full computational workflow.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer using the selected B3LYP/6-311++G(d,p) level of theory. This process computationally "relaxes" the molecule to its lowest energy conformation (a local minimum on the potential energy surface).
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Output: This calculation also yields thermodynamic data (enthalpy, Gibbs free energy) and provides the necessary data to simulate vibrational spectra (Infrared and Raman).
-
-
Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (red/yellow) susceptible to electrophilic attack and positive potential (blue) susceptible to nucleophilic attack.[11] This is invaluable for predicting sites of interaction.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[11]
-
Caption: Workflow for DFT analysis of molecular properties.
Predicted Data Summary
The following table outlines the key quantitative data that will be generated from the DFT calculations.
| Parameter | Significance | Example Tautomer 1 (4-OH) | Example Tautomer 2 (4-O) |
| Total Energy (Hartree) | Thermodynamic stability | Calculated Value | Calculated Value |
| Gibbs Free Energy (Hartree) | Spontaneity, relative stability | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Electron-donating ability | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Electron-accepting ability | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Chemical reactivity, stability | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Molecular polarity | Calculated Value | Calculated Value |
Part II: Molecular Docking for Target Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] Given the structural similarity of our molecule to Kynurenic acid, a logical hypothetical target is the ligand-binding domain of an NMDA receptor subunit.
Causality in Methodology Selection
-
Target Selection: The crystal structure of the human NMDA receptor GluN1-GluN2A ligand-binding domain is a suitable target. A representative structure can be obtained from the Protein Data Bank (PDB).
-
Software: AutoDock Vina is a widely used and validated open-source docking program. Commercial packages like Schrödinger's Glide or MOE Dock also provide robust platforms.
-
Protocol: The process involves preparing the protein (receptor) and the molecule (ligand), defining a search space (binding box), and running the docking algorithm to generate and score potential binding poses.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurately modeling electrostatic interactions.
-
-
Ligand Preparation:
-
Use the optimized geometry of the most stable tautomer from the DFT calculations as the starting point.
-
Assign rotatable bonds and merge non-polar hydrogens. Assign Gasteiger charges.
-
-
Binding Site Definition:
-
Define the docking grid box to encompass the known active site of the receptor. The size and center of the grid should be large enough to allow the ligand to move freely but focused enough to ensure efficient sampling.
-
-
Docking Execution:
-
Run the docking simulation. AutoDock Vina uses an iterated local search global optimizer to find the best binding poses.
-
-
Results Analysis:
-
Analyze the output, focusing on the pose with the lowest binding energy (most favorable).
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[12]
-
Caption: General workflow for molecular docking studies.
Part III: Molecular Dynamics for Complex Stability and Dynamics
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[12][13]
Causality in Methodology Selection
-
Software: GROMACS is a high-performance, open-source MD engine well-suited for this purpose. AMBER and NAMD are also excellent alternatives.
-
Force Fields: A force field is a set of parameters used to calculate the potential energy of the system.
-
Protein: A standard protein force field like CHARMM36m or AMBERff19SB should be used.
-
Ligand: The ligand requires a specific parameterization. The CGenFF server can generate CHARMM-compatible parameters for drug-like molecules.[14]
-
-
Solvent Model: The complex should be solvated in an explicit water model, such as TIP3P or SPC/E , to mimic aqueous physiological conditions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-docked pose from the previous step as the starting structure.
-
Place the complex in a periodic simulation box of appropriate geometry (e.g., cubic or dodecahedron).
-
Solvate the system with the chosen water model.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries created during the setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.
-
Equilibrate the system's pressure under the NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the correct density of the simulation box.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to observe the system's behavior at equilibrium.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.[12]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified in the docking pose throughout the simulation.
-
Conclusion and Future Directions
This guide has detailed a comprehensive, multi-step computational workflow to characterize this compound. The progression from quantum mechanics to molecular docking and dynamics provides a holistic view, from intrinsic electronic properties to dynamic interactions with a potential biological target.
The theoretical data generated through these protocols—including optimized geometry, electronic reactivity maps, predicted binding modes, and complex stability metrics—form a robust foundation for further research. These in-silico results serve as a powerful hypothesis-generating tool, guiding future experimental work such as chemical synthesis, spectroscopic analysis (for validation of DFT predictions), and in-vitro binding assays. By integrating computational science at the earliest stages of inquiry, researchers can accelerate the discovery process and make more informed decisions in the development of novel therapeutics and materials.
References
- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74.
- Veselinović, A., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1235-1250.
- Asif, M. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(3), 1829-1851.
-
Adejoro, I. A., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. Available at: [Link]
- Kumar, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-192.
- Singh, V. K., et al. (2021). Design, synthesis and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 40(21), 10519-10534.
- Al-Hussain, S. A., et al. (2023). Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. Journal of the Saudi Pharmaceutical Society, 31(12), 101889.
- Khan, I., et al. (2023). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 8(4), 4055-4071.
- Poles, M. Z., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. International Journal of Molecular Sciences, 25(6), 3394.
- Sabe, V. T., et al. (2021).
-
Mary, Y. S., et al. (2018). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. Available at: [Link]
-
Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]
-
Tanaka, M., et al. (2024). The impact of C-3 side chain modifications on Kynurenic Acid: a behavioral analysis of its analogs in the Motor Domain. PubMed Central. Available at: [Link]
- Forgács, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5566.
-
Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. ResearchGate. Available at: [Link]
-
De Matteis, V., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. Available at: [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Burakov, I., et al. (2021). Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Russian Journal of Physical Chemistry A, 95(7), 1436-1442.
- Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(10), 101168.
- De Matteis, V., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11579.
- El-Gharably, A. A., et al. (2023). QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer. Journal of Saudi Chemical Society, 27(6), 101728.
- Räth, C., & Schaum, W. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
-
ResearchGate. (n.d.). Classes of quinolones based on chemical structure. ResearchGate. Available at: [Link]
-
Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. ResearchGate. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
-
Pritam Panda. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
- Monteiro, A., et al. (2021). Quinolones for applications in medicinal chemistry: synthesis and structure. In Horizons in World Physics. Nova Science Publishers.
-
Fiser, B., et al. (2024). Physicochemical Characterization of Kynurenine Pathway Metabolites. PubMed Central. Available at: [Link]
- Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
- Kaczor, M., et al. (2024).
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijpras.com [ijpras.com]
- 3. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. societachimica.it [societachimica.it]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 9. rowansci.substack.com [rowansci.substack.com]
- 10. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Investigating the Biosynthetic Pathway of 6-Amino-4-hydroxyquinoline-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unknown
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities, including anticancer and antimicrobial properties.[1] The compound 6-Amino-4-hydroxyquinoline-2-carboxylic acid represents a unique variation on this theme, functionalized with amino and hydroxyl groups that suggest a complex and potentially novel biosynthetic origin. The elucidation of its formation is not merely an academic exercise; it is a critical step toward harnessing nature's synthetic logic for biotechnological applications, including the potential for engineered production of new therapeutic agents.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven framework for the systematic investigation of a putative natural product pathway, using this compound as our target. As a senior application scientist, my objective is to provide not just the "what" and "how," but the critical "why" behind each experimental choice, ensuring a robust, self-validating, and ultimately successful research endeavor.
Part 1: Foundational Analysis - From Hypothesis to Precursor
The journey to pathway elucidation begins not in the wet lab, but with a robust in silico and biochemical analysis to build a testable hypothesis. Most quinoline alkaloids derive from intermediates of the tryptophan biosynthetic pathway, primarily anthranilic acid, which is formed from chorismate.[2][3][4] This established precedent forms the bedrock of our initial hypothesis.
The Central Hypothesis: An Anthranilate-Derived Pathway
We hypothesize that the biosynthesis of this compound originates from chorismate, proceeding through an anthranilate intermediate. The quinoline ring is likely formed via condensation with a short carbon unit, followed by a series of tailoring reactions—hydroxylation and amination—to yield the final product.
To visualize this initial hypothesis, we can construct a logical pathway diagram.
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]
- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Amino-4-hydroxyquinoline-2-carboxylic acid in Drug Discovery
Foreword: Navigating the Frontier of Quinoline Scaffolds
The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimicrobial, anticancer, and neuroprotective domains.[1] Within this privileged class of molecules, 4-hydroxyquinoline-2-carboxylic acid, commonly known as kynurenic acid (KYNA), stands out as a crucial endogenous neuromodulator.[2] KYNA is a product of tryptophan metabolism and is recognized for its neuroprotective properties, primarily attributed to its role as an antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[3]
This document ventures into the prospective landscape of a close structural analog: 6-Amino-4-hydroxyquinoline-2-carboxylic acid . To date, the scientific literature on this specific molecule is sparse. However, its structural relationship to KYNA provides a strong rationale for its investigation as a potentially novel modulator of neurological pathways. The introduction of an amino group at the C6 position is a common strategy in medicinal chemistry to modulate physicochemical properties, such as solubility and basicity, and to explore new binding interactions with biological targets.
Therefore, this guide is structured as a forward-looking technical resource for researchers. It provides a hypothesized synthetic route and a comprehensive suite of protocols for the biological evaluation of this compound. The methodologies are grounded in established procedures for analogous quinoline derivatives and are designed to rigorously assess its potential as a novel therapeutic agent.
Section 1: Synthesis of Quinoline-4-Carboxylic Acids
The synthesis of the quinoline-4-carboxylic acid scaffold can be efficiently achieved through several classic named reactions, most notably the Doebner and Pfitzinger reactions. For the synthesis of a 6-amino substituted quinoline, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a particularly suitable approach.[1][4]
Proposed Synthetic Pathway: Modified Doebner Reaction
A plausible route to synthesize this compound would involve a variation of the Doebner reaction, potentially starting from a protected p-phenylenediamine to avoid side reactions with the amino group.
Caption: Proposed workflow for the synthesis of the target compound.
General Protocol for Doebner-type Synthesis of Substituted Quinoline-4-Carboxylic Acids
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted aniline (e.g., a protected p-phenylenediamine)
-
An aldehyde (e.g., glyoxylic acid for the 4-hydroxy substitution)
-
Pyruvic acid
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the aldehyde (1.1 eq) followed by pyruvic acid (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Redissolve the residue in water and adjust the pH to ~9 with a sodium hydroxide solution. Wash with an organic solvent like ethyl acetate to remove unreacted starting materials.
-
Adjust the pH of the aqueous layer to ~4 with hydrochloric acid to precipitate the carboxylic acid product.
-
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. If necessary, further purify the product by recrystallization or silica gel column chromatography.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Hypothesized Biological Activities and Applications
The structural similarity of this compound to kynurenic acid suggests several potential biological activities that are prime targets for investigation in drug discovery.
NMDA Receptor Antagonism and Neuroprotection
Kynurenic acid is a well-established antagonist at the glycine co-agonist site of the NMDA receptor.[3] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological conditions.[5] Therefore, the primary hypothesis is that this compound will exhibit NMDA receptor antagonist activity and, consequently, neuroprotective effects.[6]
Caption: Hypothesized intervention in the NMDA receptor pathway.
Anticancer Activity
The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[7][8][9] Some quinoline derivatives have been shown to inhibit key signaling molecules in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] Therefore, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Amino-substituted quinoline carboxylic acids have been reported to possess antibacterial properties.[12][13] The evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical step in its initial biological profiling.
Section 3: In Vitro Screening Protocols
A systematic in vitro screening cascade is essential to evaluate the hypothesized biological activities.
Caption: A structured workflow for in vitro biological evaluation.
Protocol: Fluorescence-Based NMDA Receptor Antagonist Assay
This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and is a robust method for high-throughput screening.[14]
Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Activation of the receptors by agonists (glutamate and glycine) leads to calcium influx and an increase in fluorescence. An antagonist will inhibit this fluorescence increase.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
NMDA and Glycine (agonists)
-
Test compound (this compound) and known antagonist (e.g., D-AP5)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells. Include wells with a known antagonist and vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (DMSO) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol: Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound and a standard antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microplate.[17] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Section 4: Data Presentation and Interpretation
Quantitative data from the in vitro assays should be tabulated for clear comparison. While data for this compound is not yet available, the following table provides a representative summary of activities for related quinoline derivatives to serve as a benchmark.
Table 1: Representative In Vitro Activities of Quinoline Derivatives
| Compound/Derivative | Target/Cell Line | Assay Type | Reported Activity (IC₅₀/MIC) | Reference |
| Kynurenic Acid | NMDA Receptor | Electrophysiology | ~10-30 µM | [6] |
| 7-Cl-Kynurenic Acid | NMDA Receptor | Antagonist Activity | More potent than KYNA | [19] |
| Amino-substituted quinoline | S. aureus | Antimicrobial (MIC) | 0.62 mg/mL | [13] |
| 4-Anilinoquinoline | EGFR | Kinase Inhibition | Low nanomolar range | [11] |
| Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | Enzyme Inhibition | 88.3% inhibition at 100 µM | [20] |
Conclusion and Future Directions
This compound represents an unexplored yet promising scaffold for drug discovery. Its structural analogy to the neuroprotective agent kynurenic acid provides a strong rationale for its investigation as an NMDA receptor antagonist. The protocols detailed in this guide offer a comprehensive framework for the synthesis and systematic biological evaluation of this novel compound. Successful identification of activity in the primary screens should be followed by more in-depth mechanistic studies, such as electrophysiological analysis for ion channel modulation and specific enzyme inhibition assays. The exploration of this and other novel quinoline derivatives will undoubtedly continue to enrich the landscape of medicinal chemistry and may lead to the development of next-generation therapeutics for a range of human diseases.
References
A comprehensive list of all cited sources is provided below.
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.
-
Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [Link]
- Costa, B. M., et al. (2010). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 59(3), 143-151.
- Khan, I., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Iranian journal of pharmaceutical research: IJPR, 13(4), 1309.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Pocivavsek, A., et al. (2011). Neuroprotective effects of a novel kynurenic acid analogue in a transgenic mouse model of Huntington's disease.
- Chen, C. H., & Chang, Y. S. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of visualized experiments: JoVE, (131), 56676.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature. (2024). MTT Assay Protocol. Springer Protocols Handbooks.
- biocrates life sciences ag. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function.
- Kamijo, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 88(17), 12269-12278.
- Lee, H., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Bulletin of the Korean Chemical Society, 44(9), 834-841.
- Maccari, R., et al. (2021).
- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103-1108.
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI document M43-A.
- Roche. (n.d.).
- Zádori, D., et al. (2018). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International journal of molecular sciences, 19(11), 3649.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- El-Sayed, M. A. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(1), 1.
- Sharma, S. D., & Kaur, V. (1990). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. ChemInform, 21(34).
- Koulgi, S., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(9), 856.
- Lindsley, C. W., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments: JoVE, (137), 57778.
- Frizzo, M. E., et al. (2025). Kynurenic acid and its analogues. Journal of Medicinal and Pharmaceutical Allied Sciences.
- Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6271.
- Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube.
- JoVE. (2022). Cell-based Immunofluorescence to detect Autoantibody for NMDA Receptor. YouTube.
- Szilvágyi, R., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6271.
- Al-Omar, M. A. (2010). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. International Journal of PharmTech Research, 2(3), 2045-2059.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Chen, Y. L., et al. (2022).
- Wu, H. Q., et al. (2013). The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction. Cellular and molecular life sciences, 70(17), 3221-3233.
- Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube.
- NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- Ramberger, M., et al. (2015). Comparison of Diagnostic Accuracy of Microscopy and Flow Cytometry in Evaluating N-Methyl-D-Aspartate Receptor Antibodies in Serum Using a Live Cell-Based Assay. PloS one, 10(3), e0122037.
- El-Gaby, M. S., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta poloniae pharmaceutica, 59(3), 195-202.
- Koulgi, S., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(9), 856.
- Vécsei, L., et al. (2020). The effects of kynurenic acid and its analogs on acute stereotype...
- Zhang, Y., et al. (2022). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration.
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents. Journal of medicinal chemistry, 27(9), 1103-1108.
- Abdelmegeed, H., et al. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors.
- ARUP Laboratories. (n.d.). N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, CSF With Reflex to Titer.
- Leeson, P. D., et al. (1992). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of medicinal chemistry, 35(11), 1954-1968.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- New Journal of Chemistry. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. 46(27), 12971-12976.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of a novel kynurenic acid analogue in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
Application Notes and Protocols for 6-Amino-4-hydroxyquinoline-2-carboxylic acid in Targeted Cancer Therapy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Amino-4-hydroxyquinoline-2-carboxylic acid as a potential agent for targeted cancer therapy. This document outlines the hypothesized mechanism of action, protocols for in vitro evaluation, and guidelines for data interpretation, grounded in the broader context of quinoline derivatives in oncology.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been developed as inhibitors of various critical signaling pathways implicated in tumorigenesis, such as those mediated by receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, as well as enzymes like cyclooxygenase-2 (COX-2).[1][3] These molecules often exert their effects by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[4][5]
This compound is a synthetic quinoline derivative. While direct extensive studies on this specific molecule are emerging, its structural features—a 4-hydroxyquinoline core, a carboxylic acid at position 2, and an amino group at position 6—suggest a potential for targeted anticancer activity. The 4-hydroxyquinoline moiety is known for its pharmacological activities, and substitutions at various positions can significantly modulate its biological effects.[6] The amino group at the C-6 position, in particular, has been explored in analogues of known kinase inhibitors, suggesting it could play a role in binding to the ATP pocket of protein kinases.[1]
This document proposes a framework for investigating this compound as a targeted anticancer agent, focusing on a plausible mechanism of action and providing detailed protocols for its evaluation.
Hypothesized Mechanism of Action: Targeting the c-Met Signaling Pathway
Based on the structure-activity relationships of similar quinoline derivatives, we hypothesize that this compound may function as an inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion in many human cancers.
Our hypothesis is grounded in the following points:
-
The quinoline core can form hydrogen bonds with key residues in the hinge region of the c-Met kinase domain.[1]
-
The substituents on the quinoline ring can be tailored to occupy specific pockets within the ATP-binding site, enhancing potency and selectivity.[1]
The proposed mechanism of action is the inhibition of c-Met phosphorylation, leading to the downregulation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways. This, in turn, is expected to induce cell cycle arrest and apoptosis in c-Met-dependent cancer cells.
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Experimental Protocols
The following protocols are designed to investigate the anticancer properties of this compound, focusing on its potential as a c-Met inhibitor.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).[7]
Materials:
-
Human cancer cell lines (e.g., c-Met amplified: MKN-45, SNU-5; c-Met low: MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be below 0.5%.[7]
-
Replace the medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known c-Met inhibitor like Crizotinib).[7]
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis for c-Met Phosphorylation and Downstream Signaling
This protocol assesses the inhibitory effect of the compound on HGF-induced c-Met phosphorylation and downstream signaling pathways.
Materials:
-
c-Met amplified cancer cell line (e.g., MKN-45)
-
Serum-free cell culture medium
-
Recombinant Human HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Caption: A streamlined workflow for Western Blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.[4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | c-Met Status | GI50 (µM) |
| MKN-45 | Amplified | [Insert experimental value] |
| SNU-5 | Amplified | [Insert experimental value] |
| MCF-7 | Low | [Insert experimental value] |
| Crizotinib | (Positive Control) | [Insert literature/experimental value] |
Interpretation: A significantly lower GI50 value in c-Met amplified cell lines compared to c-Met low cell lines would support the hypothesis of on-target activity.
Western Blot Interpretation: A dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK1/2 in the presence of the compound would confirm the inhibition of the HGF/c-Met signaling pathway.
Apoptosis Assay Interpretation: A time- and dose-dependent increase in the percentage of apoptotic cells would indicate that the compound induces programmed cell death.
Conclusion and Future Directions
The presented application notes and protocols provide a robust framework for the initial investigation of this compound as a targeted anticancer agent. The proposed hypothesis of c-Met inhibition is based on the established pharmacology of the quinoline scaffold.[1] Successful validation of this hypothesis through the described in vitro assays would warrant further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The versatility of the quinoline core also allows for further chemical modifications to optimize potency, selectivity, and drug-like properties.
References
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
NIH. (n.d.). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). The potential of (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid as an anticancer agent: In silico and in. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
PubMed. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Retrieved from [Link]
-
ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]
-
PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
ResearchGate. (n.d.). COX‐2 inhibition against quinoline glycoconjugates. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Amino-4-hydroxyquinoline-2-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for investigating the potential of 6-Amino-4-hydroxyquinoline-2-carboxylic acid as an inhibitor of key enzyme families, specifically Cyclooxygenases (COX) and Histone Deacetylases (HDACs). While direct inhibitory data for this specific molecule is not yet prevalent in published literature, its quinoline core structure, shared with known bioactive agents, presents a compelling rationale for its exploration. This guide offers hypothesized mechanisms of action based on structure-activity relationships of related compounds, and provides detailed, field-proven protocols for in vitro screening and characterization.
Introduction: The Quinoline Scaffold in Enzyme Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of therapeutic activities, including antimicrobial, antimalarial, and anticancer properties[1]. Derivatives of quinoline-4-carboxylic acid, in particular, have been a fertile ground for the discovery of potent enzyme inhibitors. This structural motif is present in compounds that have been successfully developed as anti-inflammatory and anticancer agents[2][3].
This compound is a novel compound that combines several key pharmacophoric features: a quinoline core, a carboxylic acid group, a hydroxyl group, and an amino group. These functional groups offer multiple potential points of interaction with enzyme active sites, suggesting a high potential for biological activity. This application note will focus on its potential as an inhibitor of two critical enzyme classes: COX and HDACs.
Hypothesized Mechanisms of Action
Potential as a Cyclooxygenase (COX) Inhibitor
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid, which are critical mediators of inflammation and pain[4]. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes[5].
The rationale for investigating this compound as a COX inhibitor is rooted in the established activity of related 2-arylquinoline-4-carboxylic acid derivatives as selective COX-2 inhibitors[2][6]. The carboxylic acid moiety is crucial for interacting with a key arginine residue (Arg120) in the active site of COX enzymes[7]. The planar quinoline ring can engage in hydrophobic and pi-stacking interactions within the active site channel. The amino and hydroxyl groups on the quinoline ring of this compound could form additional hydrogen bonds, potentially enhancing binding affinity and selectivity.
Hypothesized COX Inhibition Workflow
Caption: Workflow for assessing COX inhibition.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins[3]. HDAC inhibitors have emerged as a promising class of anticancer agents[8].
The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group[9]. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully employed as a cap group in the design of potent HDAC inhibitors[3]. The cap group interacts with the rim of the active site channel. In this compound, the quinoline ring system can serve as the cap group, while the carboxylic acid could potentially act as a zinc-binding group, a key interaction for HDAC inhibition. The amino and hydroxyl substituents may further enhance interactions with the enzyme surface.
Hypothesized HDAC Inhibition Pathway
Caption: Postulated mechanism of HDAC inhibition.
Experimental Protocols
The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure data integrity.
Protocol for In Vitro COX Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits[10].
A. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) for positive control
-
This compound (test compound)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
B. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in COX Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of vehicle (DMSO).
-
100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of vehicle (DMSO), and 10 µL of diluted COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the diluted test compound (or positive control), and 10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Reaction Incubation and Initiation:
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of the colorimetric substrate to all wells.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
-
Data Acquisition:
-
Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time (e.g., 2 minutes)[10].
-
C. Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 (COX-1) | Concentration of inhibitor required for 50% inhibition of COX-1 activity. | To be determined |
| IC50 (COX-2) | Concentration of inhibitor required for 50% inhibition of COX-2 activity. | To be determined |
| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2. | To be determined |
Protocol for In Vitro HDAC Inhibitor Screening Assay
This protocol is based on commercially available fluorescence-based HDAC inhibitor screening kits[11].
A. Materials and Reagents:
-
Human recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution (containing a protease to cleave the deacetylated substrate)
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control
-
This compound (test compound)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
B. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO and then in HDAC Assay Buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Blank Wells: Add Assay Buffer and Developer.
-
Enzyme Control Wells: Add diluted HDAC enzyme, Assay Buffer, and vehicle (DMSO).
-
Inhibitor Wells: Add diluted HDAC enzyme, diluted test compound (or positive control), and Assay Buffer.
-
-
Enzyme Reaction:
-
Add the fluorogenic HDAC substrate to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Signal Detection:
-
Add the HDAC Developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes to allow the fluorescent signal to develop.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm)[11].
-
C. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Inhibitor) / Fluorescence of Enzyme Control] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
| Parameter | Description | Example Value |
| IC50 (HDAC1) | Concentration for 50% inhibition of HDAC1. | To be determined |
| IC50 (HDAC3) | Concentration for 50% inhibition of HDAC3. | To be determined |
| IC50 (HDAC6) | Concentration for 50% inhibition of HDAC6. | To be determined |
| Isoform Selectivity | Comparison of IC50 values across different HDAC isoforms. | To be determined |
Concluding Remarks
This compound represents a promising, yet underexplored, chemical entity for enzyme inhibition. Its structural similarity to known COX and HDAC inhibitors provides a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for the initial screening and characterization of its inhibitory potential. Successful demonstration of activity in these in vitro assays would warrant further studies, including kinetic analysis to determine the mode of inhibition, and cell-based assays to assess cellular potency and potential therapeutic applications.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Retrieved January 24, 2026, from [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved January 24, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. (2022). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved January 24, 2026, from [Link]
- Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.). Google Patents.
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 24, 2026, from [Link]
-
Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. Retrieved January 24, 2026, from [Link]
-
Switching the Inhibitor-Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. (2021). Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Investigating 6-Amino-4-hydroxyquinoline-2-carboxylic acid as a Potential Neuroprotective Agent
Introduction: The Therapeutic Promise of Quinoline Derivatives in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. Research into novel therapeutic strategies has identified the quinoline scaffold as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent neuroprotective effects.[1][2][3]
Several quinoline derivatives have shown promise as antioxidants, anti-inflammatory agents, and modulators of excitotoxicity.[4][5][6][7] For instance, certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in cellular and animal models of Parkinson's disease.[8] Similarly, other modified quinolines have been shown to alleviate oxidative stress and neuroinflammation.[4][5][6] These findings underscore the potential of the quinoline core structure as a foundation for the development of novel neuroprotective agents. This document provides a detailed guide for the investigation of a novel compound, 6-Amino-4-hydroxyquinoline-2-carboxylic acid , as a potential neuroprotective agent, outlining its proposed mechanisms of action and providing detailed protocols for its evaluation.
Proposed Mechanisms of Neuroprotection for this compound
Based on the structure of this compound and the known activities of related compounds, its neuroprotective effects are hypothesized to be multifactorial, targeting key pathological pathways in neurodegeneration:
-
Antioxidant Activity: The hydroxyquinoline moiety suggests potential for free radical scavenging and metal chelation, thereby mitigating oxidative stress, a common factor in neuronal cell death.[9][10]
-
Anti-inflammatory Effects: The quinoline structure is associated with anti-inflammatory properties, potentially through the modulation of key signaling pathways like NF-κB, which regulates the expression of pro-inflammatory cytokines.[11][12]
-
Modulation of Excitotoxicity: Quinoline derivatives have been investigated as antagonists of NMDA and AMPA receptors, which are implicated in glutamate-induced excitotoxicity, a major contributor to neuronal damage in various neurological conditions.[13][14][15]
The following sections provide detailed protocols to systematically investigate these proposed mechanisms.
PART 1: In Vitro Evaluation of Neuroprotective Efficacy
The initial assessment of a novel neuroprotective agent involves robust in vitro models that recapitulate key aspects of neurodegenerative pathology.
Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for neurotoxicity and neuroprotection studies. It can be differentiated into a more mature neuronal phenotype.
-
HT-22 (Mouse Hippocampal Neuronal): Particularly useful for studying glutamate-induced excitotoxicity as it lacks functional NMDA receptors, allowing for the specific investigation of oxidative stress-mediated cell death.
-
BV-2 (Mouse Microglial): An immortalized microglial cell line used to study neuroinflammation and the anti-inflammatory effects of test compounds.
-
-
Standard Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cytotoxicity
Before evaluating neuroprotective effects, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vitro Neuroprotection Assays
These assays assess the ability of the compound to protect neuronal cells from various toxic insults.
-
Protocol: Protection against Oxidative Stress-Induced Cell Death
-
Seed SH-SY5Y or HT-22 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as:
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
-
Protocol: Protection against Glutamate-Induced Excitotoxicity
-
Seed HT-22 cells in a 96-well plate.
-
Pre-treat with this compound for 2 hours.
-
Add a toxic concentration of glutamate (e.g., 5 mM) and incubate for 24 hours.
-
Measure cell viability using the MTT assay.
-
-
Protocol: Assessment of Anti-inflammatory Activity in Microglia
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat with this compound for 2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.
-
PART 2: Mechanistic Investigations
Once neuroprotective efficacy is established, the next step is to elucidate the underlying molecular mechanisms.
Evaluation of Antioxidant Properties
-
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with this compound for 2 hours.
-
Induce oxidative stress with H2O2 or 6-OHDA.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
-
Protocol: Lipid Peroxidation Assay
-
Following treatment as in the ROS assay, lyse the cells.
-
Measure the level of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using a commercially available TBARS assay kit.
-
Investigation of Anti-inflammatory Signaling Pathways
-
Protocol: Western Blot for NF-κB Activation
-
Treat BV-2 cells with LPS in the presence or absence of this compound.
-
Prepare nuclear and cytoplasmic extracts from the cells.
-
Perform Western blotting to detect the levels of p65 subunit of NF-κB in both fractions. A decrease in nuclear p65 and an increase in cytoplasmic p65 would indicate inhibition of NF-κB translocation.
-
Assessment of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[18][19][20]
-
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Seed cells on glass-bottom dishes.
-
Treat cells with the neurotoxin and/or the test compound.
-
Stain the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Visualize and quantify the fluorescence intensity using confocal microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
Receptor Binding and Modulation Assays
To investigate the potential interaction with glutamate receptors:
-
Protocol: NMDA and AMPA Receptor Binding Assays
-
Prepare synaptic membrane fractions from rodent brains.
-
Perform competitive binding assays using radiolabeled ligands for NMDA and AMPA receptors (e.g., [3H]MK-801 for the NMDA receptor ion channel, [3H]AMPA for the AMPA receptor).
-
Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
PART 3: In Vivo Evaluation of Neuroprotective Efficacy
Promising in vitro results should be validated in a relevant animal model of neurodegeneration.
Animal Model: 6-OHDA-Induced Model of Parkinson's Disease
This is a widely used model that recapitulates the dopaminergic neurodegeneration seen in Parkinson's disease.[16]
-
Animals: Male Sprague-Dawley rats or C5B7L/6 mice.
-
Procedure:
-
Administer 6-OHDA via stereotaxic injection into the medial forebrain bundle or the striatum.
-
Treat the animals with this compound (at various doses, administered intraperitoneally or orally) either before or after the 6-OHDA lesion.
-
Behavioral Assessments
-
Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess the extent of the unilateral dopamine depletion.
-
Motor Coordination: Use tests such as the rotarod test or the cylinder test to evaluate motor deficits.
Post-mortem Analysis
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress (e.g., 8-OHdG).
-
-
Neurochemical Analysis:
-
Measure the levels of dopamine and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter Measured | Hypothetical Result for this compound |
| MTT Cytotoxicity | IC50 in SH-SY5Y cells | > 100 µM |
| Neuroprotection (6-OHDA) | EC50 for protection | 5 µM |
| ROS Production | % reduction in H2O2-induced ROS | 60% at 10 µM |
| NO Production (LPS) | IC50 for NO inhibition in BV-2 cells | 15 µM |
| NMDA Receptor Binding | Ki | 25 µM |
Signaling Pathway and Workflow Diagrams
Caption: Proposed multi-target neuroprotective mechanism of this compound.
Caption: Experimental workflow for evaluating a novel neuroprotective compound.
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive framework for the investigation of this compound as a potential neuroprotective agent. By systematically evaluating its efficacy in vitro and in vivo, and by elucidating its underlying mechanisms of action, researchers can build a robust data package to support its further development as a therapeutic for neurodegenerative diseases. The quinoline scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of novel derivatives is warranted in the ongoing search for effective treatments for these devastating disorders.
References
-
Le Douaron, G., Ferrié, L., Sepulveda-Diaz, J. E., Amar, M., Harfouche, A., Séon-Méniel, B., Raisman-Vozari, R., Michel, P. P., & Figadère, B. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6169–6186. [Link]
-
Kryzhanovska, A. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(9), 1779. [Link]
-
Kryzhanovska, A. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. [Link]
-
Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. (2024). RSC. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]
-
Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2022). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 11(11), 2085. [Link]
-
Uğur, B., & Çelik, T. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 16(5), 738. [Link]
-
Carvacrol Protects Against 6-Hydroxydopamine-Induced Neurotoxicity in In Vivo and In Vitro Models of Parkinson's Disease. (2019). PubMed. [Link]
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). PubMed. [Link]
-
Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]
-
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI. [Link]
-
Editorial: The role of inflammasome in neuroinflammation and neurodegeneration. (2024). Frontiers. [Link]
-
Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? (n.d.). PubMed. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]
-
NMDA receptor antagonist. (n.d.). Wikipedia. [Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (2025). Pharmacia. [Link]
-
Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022). PubMed. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017). ResearchGate. [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. [Link]
-
Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). MDPI. [Link]
-
AMPA Receptor Modulation Through Medium-Chain Triglycerides and Decanoic Acid Supports Nutritional Intervention in Pediatric Epilepsy. (n.d.). MDPI. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]
-
Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. (n.d.). MDPI. [Link]
-
The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (2006). PubMed. [Link]
- Preparation of 4-hydroxyquinoline compounds. (n.d.).
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). ResearchGate. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PubMed Central. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2018). University of Edinburgh Research Explorer. [Link]
-
Stargazin Modulation of AMPA Receptors. (n.d.). PubMed Central. [Link]
-
Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. (2020). PubMed. [Link]
-
Latest assessment methods for mitochondrial homeostasis in cognitive diseases. (n.d.). PubMed Central. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). PubMed Central. [Link]
-
Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
-
The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024). Frontiers. [Link]
-
Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. (2025). JoVE. [Link]
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1992). PubMed. [Link]
-
The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. (2009). PubMed. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Editorial: The role of inflammasome in neuroinflammation and neurodegeneration [frontiersin.org]
- 13. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carvacrol Protects Against 6-Hydroxydopamine-Induced Neurotoxicity in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 6-Amino-4-hydroxyquinoline-2-carboxylic acid
Welcome to the technical support center for 6-Amino-4-hydroxyquinoline-2-carboxylic acid (CAS 708258-08-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for the solubility challenges commonly encountered with this compound. Our goal is to help you achieve reliable and reproducible results in your assays.
Introduction: Understanding the Molecule
This compound is a complex heterocyclic molecule. Its structure contains both an acidic group (carboxylic acid) and a basic group (amino group), making it a zwitterionic compound . This dual nature is the primary reason for its challenging solubility profile. Zwitterions exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. At pH values above or below the pI, the molecule becomes charged (negative or positive, respectively), which generally enhances its interaction with polar solvents like water and improves solubility.[2][3]
The solubility of quinoline derivatives is known to be highly dependent on factors like pH and ionic strength.[4][5] Effectively using this compound in any aqueous-based assay requires a careful and systematic approach to solubilization.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening?
This is the most common issue and is directly related to the compound's zwitterionic nature. At neutral pH, it is likely near its isoelectric point, where it is least soluble. In this state, the compound prefers to interact with itself rather than water, leading to poor dissolution or precipitation.
Q2: What is the best solvent to prepare a high-concentration stock solution?
For initial stock preparation, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard choice for dissolving a wide range of compounds for high-throughput screening (HTS) and biological assays.[6][7]
-
Recommendation: Prepare a high-concentration stock solution, for example, 10-50 mM, in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution appropriately, typically at -20°C or -80°C, to maintain compound integrity.[8]
Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I prevent this "crashing out"?
This is a classic problem known as kinetic insolubility.[9] The compound is stable in the high-energy state of being dissolved in DMSO but rapidly precipitates when diluted into a poor solvent (the aqueous buffer). The key is to manage the transition from a high-DMSO environment to a low-DMSO environment.
Immediate Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While you need enough to maintain solubility, high concentrations can be toxic to cells or interfere with enzyme activity.[6][10][11] For most cell-based assays, the final DMSO concentration should not exceed 0.5%, while some enzymatic assays may tolerate up to 1-2%.[12]
-
Use a Serial Dilution Strategy: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform an intermediate dilution step. For instance, first, dilute the DMSO stock into your assay buffer containing a higher-than-final concentration of a co-solvent or excipient, then perform the final dilution into the assay plate.[12]
Q4: Can I use pH modification to keep the compound in solution for my assay?
Absolutely. Adjusting the pH of your final assay buffer is one of the most effective strategies.[]
-
To create a negatively charged, more soluble species: Adjust the buffer pH to be basic (e.g., pH 8.0-9.0). This will deprotonate the carboxylic acid group.
-
To create a positively charged, more soluble species: Adjust the buffer pH to be acidic (e.g., pH 5.0-6.0). This will protonate the amino group.
Critical Consideration: You must first confirm that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability). Always run a pH-matched vehicle control.
In-Depth Troubleshooting Guides
Problem 1: Persistent Precipitation in the Final Assay Plate
If basic troubleshooting fails, a more systematic approach is required. The goal is to find an assay condition where the compound remains soluble at the desired concentration and for the duration of the experiment.
Troubleshooting Workflow for Persistent Precipitation
Caption: A troubleshooting flowchart for addressing compound precipitation.
Protocol: Performing a Kinetic Solubility Assessment
This protocol helps determine the maximum soluble concentration of your compound in the specific assay buffer, a critical parameter for designing your experiments.[9][14][15][16][17]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear, 96-well assay plate containing a fixed volume of your assay buffer (e.g., 98 µL). This creates a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).[15]
-
Detection: Measure the turbidity (precipitation) in each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Problem 2: Compound Appears Soluble, but Assay Results are Inconsistent or Suggest Non-Specific Activity
Even without visible precipitation, poorly soluble compounds can form small aggregates or colloids in solution. These aggregates can interfere with assays in several ways, leading to false positives or inconsistent results.[18]
-
Mechanism of Interference: Aggregates can sequester and denature proteins (like enzymes in your assay), leading to non-specific inhibition. In cell-based assays, they can cause membrane disruption or other artifacts.[19]
Conceptual Diagram: True Solution vs. Aggregate Suspension
Caption: Distinction between a true solution and a colloidal suspension.
Protocol: Counter-Screen for Compound Aggregation
A simple and effective way to test for aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.
Methodology:
-
Select a Detergent: Choose a non-ionic detergent such as Triton X-100 or Tween-20.
-
Prepare Buffer: Prepare two batches of your final assay buffer: one with and one without the detergent. A typical final detergent concentration is 0.01% (v/v).
-
Run Parallel Assays: Perform your standard assay protocol (e.g., an enzyme inhibition assay) using both buffers. Test your compound across its full concentration-response range.
-
Analyze Results:
-
If the compound's activity (e.g., IC50) is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original activity was due to aggregation. The detergent disrupts the aggregates, preventing non-specific inhibition.
-
If the activity remains the same in both conditions, the observed activity is more likely due to a specific interaction with the target.
-
Data Summary: Solubilization Strategies
The following table summarizes common strategies, their mechanisms, and key considerations.
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons & Considerations |
| pH Adjustment | Increases the population of charged, more polar molecular species.[] | Buffer pH 1-2 units away from pI | Highly effective, uses simple buffers. | Must be compatible with the biological assay system (cells, enzymes, etc.). |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous solvent, making it more favorable for the compound.[] | 0.1% - 2% (final) | Standard practice, effective for many compounds. | Can affect enzyme activity or cell viability at higher concentrations.[6][10] |
| Surfactants (e.g., Tween-20) | Form micelles that can encapsulate the hydrophobic compound. | 0.005% - 0.05% (final) | Effective at very low concentrations. | Primarily for biochemical/enzymatic assays; can lyse cells in cellular assays. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the compound sits inside a hydrophilic cavity. | 1-10 mM | Low toxicity, often used in formulations. | Can be expensive; may interfere with compound-target binding. |
Final Recommendations
For this compound, a combined strategy is often the most successful.
-
Start with a 10-20 mM stock in 100% DMSO.
-
Attempt solubilization in your final assay buffer by adjusting the pH to be either basic (pH 8-9) or acidic (pH 5-6), after confirming your assay is tolerant to this change.
-
Maintain a final DMSO concentration of ≤0.5% in your assay.
-
If solubility issues persist, consider adding a low concentration of a co-solvent or appropriate excipient, always validating with a vehicle control.
By systematically addressing the unique physicochemical properties of this zwitterionic compound, you can overcome solubility hurdles and generate high-quality, reliable data in your research.
References
- Vertex AI Search, based on a comprehensive literature search including PubMed, Scopus, and major publisher pl
-
Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
MDPI. Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Available from: [Link]
-
PubMed Central. Compound Management for Quantitative High-Throughput Screening. Available from: [Link]
-
Pharmaffiliates. CAS No : 708258-08-6| Chemical Name : this compound. Available from: [Link]
-
ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]
-
National Institutes of Health (NIH). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
-
Platypus Technologies. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
-
ResearchGate. Aqueous Co‐Solvent in Zwitterionic‐based Protic Ionic Liquids as Electrolytes in 2.0 V Supercapacitors | Request PDF. Available from: [Link]
-
Taylor & Francis Online. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Available from: [Link]
-
Organic Chemistry Data - ACS. pKa Data Compiled by R. Williams. Available from: [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
ResearchGate. Cell viability following exposure to DMSO. Available from: [Link]
-
PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]
-
PubMed. Utilization of Zwitterion-based solutions to dissect the relative effects of solution pH and ionic strength on the aggregation behavior and conformational stability of a fusion protein. Available from: [Link]
-
ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]
-
SpringerLink. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
American Association of Pharmaceutical Scientists. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
-
MDPI. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. Zwitterionic alcoholic solutions for integrated CO2 capture and hydrogenation. Available from: [Link]
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]
-
RSC Blogs. RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Available from: [Link]
-
PubMed Central. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Available from: [Link]
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
PubChem - NIH. 6-Aminoquinoline. Available from: [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. Utilization of Zwitterion-based solutions to dissect the relative effects of solution pH and ionic strength on the aggregation behavior and conformational stability of a fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
Technical Support Center: 6-Amino-4-hydroxyquinoline-2-carboxylic acid Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 6-Amino-4-hydroxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure the successful and efficient scale-up of your reaction.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?
A1: When scaling up, the following parameters demand rigorous control and monitoring:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.
-
Rate of Reagent Addition: A controlled addition rate is vital to manage the reaction's exothermicity and prevent the accumulation of unreacted starting materials.
-
Solvent Selection and Volume: The choice of solvent impacts solubility, reaction kinetics, and product isolation. Solvent volume should be optimized for both reaction efficiency and ease of handling at a larger scale.
-
pH Control: For reactions involving acidic or basic conditions, precise pH control is essential for driving the reaction to completion and preventing degradation of the product.
Q2: What are the common synthetic routes for this compound, and which is most amenable to scale-up?
A2: Several synthetic strategies exist, with the Conrad-Limpach and Doebner-von Miller reactions being prominent for quinoline synthesis.[1] For this compound, a common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester or a similar three-carbon component. The choice of the most scalable route depends on factors like the availability and cost of starting materials, reaction robustness, and the ease of purification. A thorough process hazard analysis should be conducted for the chosen route before proceeding with scale-up.
Q3: How does the solubility of this compound and its intermediates affect the scale-up process?
A3: The solubility of the starting materials, intermediates, and the final product is a major consideration. Poor solubility can lead to:
-
Mixing and Heat Transfer Issues: Slurries can be difficult to mix effectively, leading to poor heat dissipation.
-
Incomplete Reactions: If a reactant has low solubility, its effective concentration in the reaction mixture is reduced, potentially slowing down or stalling the reaction.
-
Difficult Product Isolation and Purification: Crystallization is a common purification method.[2] Understanding the solubility profile in different solvents at various temperatures is key to developing an efficient and scalable crystallization process.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up of your this compound synthesis.
Troubleshooting Scenario 1: Low and Inconsistent Yields
Question: We are experiencing a significant drop in yield and high batch-to-batch variability upon scaling up the synthesis of this compound from a 10g to a 100g scale. What could be the underlying causes, and how can we troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge, often stemming from issues with mass and heat transfer.
Root Cause Analysis and Corrective Actions:
-
Inadequate Temperature Control:
-
Causality: Larger reaction volumes have a lower surface area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating, promoting the formation of side products and degradation of the desired product.
-
Corrective Action:
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.
-
Controlled Reagent Addition: Add the most reactive or exothermic reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Improve Heat Transfer: Ensure the reactor is appropriately sized and equipped with an efficient cooling system. Consider using a jacketed reactor with a circulating coolant for better temperature control.
-
-
-
Inefficient Mixing:
-
Causality: What appears as good mixing in a small flask may be inadequate in a larger reactor. Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.
-
Corrective Action:
-
Select the Right Impeller: The type and size of the impeller should be appropriate for the reactor geometry and the viscosity of the reaction mixture. A pitched-blade turbine or anchor stirrer is often suitable for slurry reactions.
-
Optimize Stirring Speed: Determine the minimum stirring speed required to achieve a homogeneous suspension of all solids. This can often be visually assessed in a glass reactor.
-
-
-
Precipitation of Starting Material or Intermediate:
-
Causality: Changes in concentration or temperature during scale-up can cause premature precipitation of a reactant or intermediate, effectively removing it from the reaction.
-
Corrective Action:
-
Solubility Studies: Conduct solubility studies of your starting materials and key intermediates in the reaction solvent at different temperatures.
-
Adjust Solvent Volume: Increasing the solvent volume can help maintain the solubility of all components throughout the reaction. However, this needs to be balanced with reaction concentration and downstream processing considerations.
-
-
Troubleshooting Scenario 2: Product Purity Issues and Difficult Purification
Question: Our scaled-up batches of this compound are consistently failing to meet the required purity specifications. We are observing several new, unidentified impurities by HPLC. How can we identify these impurities and improve the purification process?
Answer: The emergence of new impurities upon scale-up often points to side reactions that become more prevalent under the new reaction conditions.
Impurity Identification and Mitigation Strategy:
-
Identify the Impurities:
-
Causality: Understanding the structure of the impurities is the first step in determining their formation mechanism.
-
Corrective Action:
-
Isolate and Characterize: Attempt to isolate the major impurities using preparative chromatography. Characterize their structures using techniques like LC-MS and NMR.
-
Hypothesize Formation Pathways: Based on the structures of the impurities, propose potential side reactions (e.g., over-reaction, degradation, dimerization).
-
-
-
Optimize Reaction Conditions to Minimize Impurity Formation:
-
Causality: Many side reactions are sensitive to temperature, reaction time, and stoichiometry.
-
Corrective Action:
-
Temperature Profile: A lower reaction temperature may suppress the formation of certain impurities, even if it requires a longer reaction time.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific byproducts.
-
Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and quench the reaction before significant impurity formation occurs.
-
-
-
Develop a Scalable Purification Protocol:
-
Causality: A purification method that works on a small scale may not be practical or efficient for larger quantities.
-
Corrective Action:
-
Recrystallization: This is often the most scalable purification method for solid products.
-
Solvent Screening: Identify a suitable solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below. The impurities should ideally remain in the mother liquor or be easily removed by filtration.
-
Controlled Cooling: A slow and controlled cooling rate is crucial for obtaining a crystalline product with high purity.[2] Seeding the solution with a small amount of pure product can also promote crystallization.[2]
-
-
pH Adjustment and Extraction: If the product has acidic or basic functional groups, its solubility can be manipulated by adjusting the pH. This can be used to selectively precipitate the product or to facilitate an extractive workup to remove impurities.[3]
-
-
III. Experimental Protocols & Data
Protocol: Scalable Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Step 1: Reaction Setup
-
Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Charge the reactor with the starting aniline derivative and the chosen solvent.
-
Begin stirring and purge the reactor with nitrogen.
Step 2: Reagent Addition and Reaction
-
Slowly add the β-ketoester or equivalent reagent to the stirred solution at a controlled rate to maintain the desired internal temperature.
-
Heat the reaction mixture to the optimized temperature and monitor the progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Product Isolation and Purification
-
Filter the crude product and wash the filter cake with a suitable solvent to remove residual starting materials and soluble impurities.
-
Transfer the crude solid to a clean reactor for recrystallization.
-
Add the recrystallization solvent and heat the mixture with stirring until all the solid dissolves.
-
Cool the solution slowly to induce crystallization.
-
Filter the purified product, wash with cold solvent, and dry under vacuum.
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab-Scale (10g) | Scale-Up (100g) | Key Considerations for Scale-Up |
| Reactor Volume | 250 mL Round Bottom Flask | 2 L Jacketed Reactor | Ensure adequate headspace and efficient mixing. |
| Stirring | Magnetic Stir Bar | Overhead Stirrer with Pitched-Blade Impeller | Mechanical stirring is necessary for effective mixing of larger volumes and slurries. |
| Temperature Control | Heating Mantle | Jacketed Reactor with Circulating Fluid | Precise temperature control is critical to manage exotherms and prevent side reactions. |
| Reagent Addition | Pipette/Funnel | Addition Funnel/Pump | A controlled addition rate is crucial for safety and selectivity. |
| Reaction Time | 4 hours | 6-8 hours (may vary) | Reaction times may increase due to slower mass and heat transfer. |
| Work-up | Filtration and Rotary Evaporation | Filtration and Vacuum Drying | Equipment must be appropriately sized for larger volumes of solids and solvents. |
IV. Visualizations
Diagram 1: General Reaction Pathway for Quinolone Synthesis
Caption: A simplified workflow for the synthesis of the target molecule.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low reaction yields.
V. Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[4][5][6][7]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5][6]
-
Handling: Avoid contact with skin and eyes.[4][5][6][7] In case of contact, rinse immediately with plenty of water.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4][6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
This technical guide is intended to provide a comprehensive overview of the key considerations for scaling up the synthesis of this compound. By understanding the underlying scientific principles and proactively addressing potential challenges, researchers can achieve a robust, efficient, and scalable manufacturing process.
VI. References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
Isolation and purification of 6-aminocaproic acid. Google Patents.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Preparation of 4-hydroxyquinoline compounds. Google Patents.
-
Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. Publication repository of the University of Regensburg. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]
-
2-Hydroxy-quinoline-4-carboxylic acid. PharmaCompass.com. [Link]
-
2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Amino-4-hydroxyquinoline-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Kynurenic Acid Analog
In the quest for novel therapeutics targeting neurological disorders and cancer, the quinoline scaffold has emerged as a privileged structure due to its diverse pharmacological activities.[1] Kynurenic acid (KYNA), or 4-hydroxyquinoline-2-carboxylic acid, is an endogenous tryptophan metabolite renowned for its role as a broad-spectrum antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2][3] This antagonism confers neuroprotective properties, making KYNA a subject of intense study in the context of neurodegenerative diseases.[3] However, its therapeutic application is hampered by poor penetration of the blood-brain barrier.[3]
This guide focuses on a novel analog, 6-Amino-4-hydroxyquinoline-2-carboxylic acid , a compound whose biological activities have not yet been extensively characterized. The introduction of an amino group at the 6-position of the quinoline ring is a strategic modification. Structure-activity relationship studies of KYNA derivatives have shown that substitutions on the benzene ring moiety can significantly modulate receptor affinity and selectivity.[4] Specifically, modifications at the 6-position have been linked to a shift towards non-NMDA receptor activity, while the amino group itself may influence the compound's antioxidant and cytotoxic potential, common activities for this chemical class.[5][6]
This document, therefore, serves as a comprehensive roadmap for the systematic validation of the biological activity of this compound. We will outline a series of comparative experimental protocols designed to rigorously assess its potential as a neuroprotective agent, an antioxidant, and a cytotoxic compound.
Part 1: Interrogating Neuroprotective and NMDA Receptor Antagonist Activity
Scientific Rationale: Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity.[3] This process is a key pathological feature in stroke, epilepsy, and chronic neurodegenerative diseases. As a close structural analog of KYNA, which antagonizes the NMDA receptor at the glycine co-agonist site, it is critical to determine if this compound retains, enhances, or alters this activity.[7][8]
We will compare our target compound with its parent, Kynurenic Acid (KYNA) , and D-2-amino-5-phosphonopentanoate (D-AP5) , a well-characterized competitive NMDA receptor antagonist.
Proposed Mechanism: NMDA Receptor Antagonism
The following diagram illustrates the proposed mechanism of action at a glutamatergic synapse.
Caption: Proposed action of 6-Amino-KYNA at the NMDA receptor.
Experimental Protocol 1A: Glutamate-Induced Excitotoxicity Assay
This assay will determine the compound's ability to protect neuronal cells from glutamate-induced cell death.
-
Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-incubate the cells for 2 hours with varying concentrations (e.g., 0.1 µM to 100 µM) of this compound, KYNA, or D-AP5. Include a vehicle-only control.
-
Excitotoxic Insult: Introduce glutamate to a final concentration of 100 µM to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using the MTT assay (see protocol in Part 3).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection for each compound.
Experimental Protocol 1B: Fluorescence-Based NMDA Receptor Functional Assay
This assay directly measures the compound's ability to block NMDA receptor-mediated calcium influx.[9]
-
Cell Culture and Loading: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate. After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Replace the dye-loading solution with a buffer containing varying concentrations of the test compounds (this compound, KYNA, D-AP5) or vehicle.
-
Receptor Activation: Place the plate in a fluorescence plate reader. Initiate reading and then inject a solution containing NMDA (100 µM) and glycine (10 µM) to activate the NMDA receptors.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to calcium influx.
-
Data Analysis: Quantify the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the NMDA-induced calcium influx for each compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration).
Comparative Data Summary (Hypothetical)
| Compound | Neuroprotection (EC₅₀) | NMDA Receptor Antagonism (IC₅₀) |
| This compound | 15 µM | 25 µM |
| Kynurenic Acid (KYNA) | 50 µM | 75 µM |
| D-AP5 | 5 µM | 10 µM |
Part 2: Evaluation of Antioxidant Potential
Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage in numerous pathologies, including neurodegeneration and cancer.[5] The presence of an electron-donating amino group on the quinoline ring suggests that our test compound may possess antioxidant properties.
We will compare its activity to Trolox , a water-soluble analog of vitamin E and a standard antioxidant.
Experimental Workflow: Cell-Based ROS Assay
Caption: Workflow for the DCFDA-based ROS assay.
Experimental Protocol 2A: Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the compound's ability to reduce intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[10]
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Trolox for 1-2 hours.
-
Probe Loading: Remove the media and incubate the cells with 25 µM DCFDA in a suitable buffer for 45 minutes at 37°C.
-
Oxidative Stress Induction: Wash the cells and add a buffer containing an ROS inducer, such as 100 µM hydrogen peroxide (H₂O₂). A positive control group will receive only H₂O₂.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 15 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Normalize the fluorescence readings to the H₂O₂-only control. Calculate the percentage of ROS reduction and determine the EC₅₀ for each compound.
Comparative Data Summary (Hypothetical)
| Compound | ROS Scavenging (EC₅₀) |
| This compound | 30 µM |
| Trolox | 10 µM |
Part 3: Comprehensive Cytotoxicity Profiling
Scientific Rationale: While evaluating therapeutic potential, it is crucial to assess a compound's toxicity profile. Many quinoline derivatives exhibit cytotoxic activity against cancer cells.[11][12] This section aims to determine the concentration-dependent effect of this compound on cell viability across different cell lines, providing insights into its potential as an anti-cancer agent and its general toxicity to healthy cells.
We will compare our compound to Doxorubicin , a standard chemotherapeutic agent. The assay will be performed on a neuronal cancer cell line (SH-SY5Y), a non-neuronal cancer cell line (HeLa), and a non-cancerous human cell line (HEK293) to assess selectivity.
Experimental Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay.
Experimental Protocol 3A: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Cell Plating: Seed SH-SY5Y, HeLa, and HEK293 cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations (e.g., 0.01 µM to 200 µM) of this compound or Doxorubicin. Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for each compound in each cell line.
Comparative Data Summary (Hypothetical)
| Compound | SH-SY5Y (IC₅₀) | HeLa (IC₅₀) | HEK293 (IC₅₀) |
| This compound | 45 µM | 60 µM | > 100 µM |
| Doxorubicin | 0.5 µM | 0.8 µM | 1.5 µM |
Conclusion and Future Perspectives
This guide provides a structured, comparative framework for the initial biological validation of this compound. The proposed experiments are designed to yield robust, quantitative data on its neuroprotective, antioxidant, and cytotoxic properties.
The hypothetical data presented suggests a compound with moderate neuroprotective and antioxidant activities, and modest, but potentially selective, cytotoxicity towards cancer cells over non-cancerous cells. Should the experimental results align with these predictions, this compound could represent a promising lead compound.
Future work would be dictated by the outcomes of these assays. Strong neuroprotective activity would warrant further investigation into its mechanism of action, including binding studies to different NMDA receptor subunits and in vivo studies in models of neurodegeneration. Potent and selective cytotoxicity would pave the way for its evaluation as an anti-cancer agent, including studies on its effects on the cell cycle and apoptosis. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel quinoline derivative.
References
-
Kolupaeva, E. A., Zhidkova, Y. D., & Prosin, A. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., & Al-Karmalawy, A. A. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
-
Váradi, A., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available at: [Link]
-
Fülöp, F., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. PubMed. Available at: [Link]
-
Leeson, P. D., et al. (1992). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]
-
Traynelis, S. F., et al. (2006). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. Available at: [Link]
-
Sharma, R., et al. (2017). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. ACS Publications. Available at: [Link]
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
-
Yoshikawa, M., et al. (2018). Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell Death Through Inhibition of MKK4. PubMed. Available at: [Link]
-
Stone, T. W. (2013). Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. PMC. Available at: [Link]
-
Singh, P., et al. (2014). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. ResearchGate. Available at: [Link]
-
Török, N., et al. (2020). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. Available at: [Link]
-
Zhidkova, Y. D., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]
-
Toldi, J., et al. (2019). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Fekete, M., et al. (2021). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. MDPI. Available at: [Link]
-
Váradi, A., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. REAL-J. Available at: [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]
-
Nemeth, H., et al. (2018). NMDA Receptor Activation and Inhibition by Kynurenic Acid and Quinolinic Acid. ResearchGate. Available at: [Link]
-
Kolupaeva, E. A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. Available at: [Link]
-
Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor. PubMed. Available at: [Link]
-
Al-Hakeim, H. K., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 13. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking 6-Amino-4-hydroxyquinoline-2-carboxylic acid Against Known Kynurenine 3-Monooxygenase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 6-Amino-4-hydroxyquinoline-2-carboxylic acid, against the therapeutically significant enzyme, Kynurenine 3-Monooxygenase (KMO). As researchers, scientists, and drug development professionals, understanding the performance of a new chemical entity relative to established inhibitors is paramount. This document outlines a rigorous, multi-faceted approach to benchmark this compound, ensuring scientific integrity and providing actionable insights.
Introduction: The Scientific Rationale
The kynurenine pathway is the primary metabolic route for tryptophan catabolism, playing a crucial role in cellular energy generation.[1] However, under inflammatory conditions, upregulation of this pathway can lead to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, which are implicated in a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][3]
Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, represents a critical juncture in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[4][5] Inhibition of KMO is a promising therapeutic strategy as it is expected to decrease the production of downstream neurotoxic metabolites while simultaneously increasing the levels of the neuroprotective kynurenic acid.[1][6]
The compound of interest, this compound, shares structural similarities with kynurenic acid, a known endogenous neuroprotectant and a derivative of 4-hydroxyquinoline.[7][8] This structural analogy provides a strong rationale for investigating its potential as a KMO inhibitor. This guide will compare its hypothetical performance against well-characterized KMO inhibitors: the potent and widely studied Ro 61-8048 and the substrate analog-based inhibitor, (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A).[4][6]
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the expected outcome of its inhibition.
Caption: The Kynurenine Pathway highlighting KMO as a key regulatory point.
Comparative Performance Analysis: A Hypothetical Dataset
To provide a clear framework for comparison, the following table presents hypothetical, yet scientifically plausible, data for our compound of interest against the known inhibitors. This data is what one would aim to generate through the experimental protocols detailed in the subsequent sections.
| Parameter | This compound (Hypothetical) | Ro 61-8048 (Reference) | FCE 28833A (Reference) |
| Biochemical Assay (IC50) | 500 nM | 20 nM | 200 nM |
| Mechanism of Action | Competitive (with respect to Kynurenine) | Non-competitive | Competitive (with respect to Kynurenine) |
| Cell-Based Assay (EC50) | 1.2 µM | 150 nM | 1.5 µM |
| Blood-Brain Barrier Permeability | Moderate | Low to Moderate | Low |
Note: This data is for illustrative purposes only and would need to be confirmed by rigorous experimentation.
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are recommended.
Biochemical KMO Inhibition Assay
This assay directly measures the enzymatic activity of KMO and its inhibition by the test compounds. The principle is based on monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[9]
Workflow Diagram:
Caption: Step-by-step workflow for the biochemical KMO inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute recombinant human KMO enzyme in the provided assay buffer to the desired concentration.
-
Prepare stock solutions of NADPH and L-Kynurenine in assay buffer.
-
Prepare serial dilutions of the test compounds and known inhibitors.
-
-
Assay Procedure:
-
To a 96-well UV-transparent plate, add 2 µL of the diluted compounds.
-
Add 88 µL of the KMO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the NADPH and L-Kynurenine substrate mixture.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the kinetic curve).
-
Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based KMO Inhibition Assay
This assay evaluates the ability of the compounds to inhibit KMO activity within a cellular context, providing insights into cell permeability and off-target effects. Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model as they express KMO.[10]
Workflow Diagram:
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 2. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 3. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. scbt.com [scbt.com]
- 5. gladstone.org [gladstone.org]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Carboxylic Acid Analogs
Introduction: The Enduring Therapeutic Promise of Quinoline Carboxylic Acids
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications.[1] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties.[1][2] The addition of a carboxylic acid moiety to this privileged scaffold often enhances the molecule's ability to interact with biological targets, making quinoline carboxylic acid analogs a focal point of contemporary drug discovery efforts.[3][4][5]
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for conducting comparative molecular docking studies of quinoline carboxylic acid analogs. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of docking results to accelerate your drug development pipeline.
The Strategic Imperative of Comparative Docking Studies
In the realm of computational drug design, molecular docking is an indispensable tool for predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[6] A comparative docking study elevates this process by systematically evaluating a series of analogs against one or more protein targets. This approach allows researchers to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally related compounds, one can infer how specific functional groups and substitutions influence binding affinity.[7]
-
Prioritize Analogs for Synthesis and Biological Testing: Computational screening helps to identify the most promising candidates from a virtual library, thereby conserving resources and expediting the discovery process.
-
Guide Lead Optimization: Understanding the key interactions between a ligand and its target provides a rational basis for designing modifications that can enhance potency and selectivity.
Experimental Design: A Self-Validating System
A robust comparative docking study is built on a foundation of meticulous planning and validated methodologies. The following sections outline the critical steps in this process, emphasizing the rationale behind each choice.
Target Selection and Preparation
The choice of a protein target is dictated by the therapeutic indication. For the purpose of this guide, we will consider two well-established targets for quinoline derivatives:
-
Escherichia coli DNA Gyrase B: A crucial bacterial enzyme involved in DNA replication, making it a prime target for antibacterial agents.[8][9][10][11]
-
HIV-1 Reverse Transcriptase (RT): An essential enzyme for the replication of the human immunodeficiency virus, and a validated target for antiviral drugs.[7]
Protocol for Target Preparation:
-
Retrieve Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6I2Y (Serine/threonine-protein kinase 10) as a representative kinase target, which is also relevant for anticancer studies.[6]
-
Pre-processing: The raw PDB file requires cleaning. This involves removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically 7.4). Assign appropriate partial charges to each atom using a force field such as AMBER or CHARMM. This step is critical for accurately modeling electrostatic interactions.
-
Active Site Definition: Identify the binding pocket of the protein. This can be done based on the location of the co-crystallized ligand in the original PDB file or through pocket detection algorithms available in most molecular modeling software. A grid box encompassing the active site is then defined to guide the docking algorithm.[12]
Ligand Preparation
A library of quinoline carboxylic acid analogs needs to be prepared for docking. This involves generating 3D conformations and assigning appropriate chemical properties.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Sketch the 2D structures of the quinoline carboxylic acid analogs. Use a computational chemistry tool to convert these 2D drawings into 3D structures.
-
Energy Minimization: The initial 3D structures are typically not in their lowest energy conformation. Perform energy minimization using a suitable force field to obtain a more stable and realistic conformation.
-
Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds (torsions). This allows the docking software to explore different conformations of the ligand within the protein's active site.[6]
Molecular Docking Simulation
With the prepared target and ligands, the docking simulation can be executed. Several well-validated docking programs are available, including AutoDock, Glide, and MOE.[6][7][12] The choice of software often depends on available computational resources and the specific requirements of the project.
Workflow for Comparative Docking:
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Docking Protocol (using a generic grid-based docking algorithm):
-
Grid Generation: A grid is generated within the defined active site. The docking algorithm will calculate the interaction energies between the ligand and the protein at each grid point.[12]
-
Ligand Docking: Each ligand from the prepared library is placed in the grid box. The docking algorithm, often a genetic algorithm or a Monte Carlo simulation, explores various conformations and orientations of the ligand.
-
Scoring: Each generated pose (a specific conformation and orientation of the ligand) is assigned a score based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with more negative values indicating stronger binding.[7]
-
Pose Clustering: The docked poses for each ligand are clustered based on their root-mean-square deviation (RMSD). This helps to identify the most favorable and frequently occurring binding modes.
Data Presentation and Interpretation
Comparative Docking Scores
A tabular format is ideal for comparing the docking scores of different analogs against the target protein.
| Analog ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| QCA-01 | Quinoline-4-carboxylic acid | -7.5 | Asp73, Gly77, Ile78 |
| QCA-02 | 6-Fluoro-quinoline-4-carboxylic acid | -8.2 | Asp73, Gly77, Ile78, Ser79 |
| QCA-03 | 7-Chloro-quinoline-4-carboxylic acid | -8.5 | Asp73, Gly77, Ile94 |
| QCA-04 | 2-Phenyl-quinoline-4-carboxylic acid | -9.1 | Asp73, Gly77, Ile78, Pro79 |
| Reference | Novobiocin (known inhibitor) | -9.8 | Asp73, Gly77, Ile78, Pro79 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this table, we can infer that the addition of electron-withdrawing groups at positions 6 and 7 (QCA-02 and QCA-03) and a phenyl group at position 2 (QCA-04) improves the binding affinity compared to the parent compound (QCA-01).
Visualization of Binding Interactions
Visual inspection of the docked poses is essential to understand the specific interactions that contribute to the binding affinity.
Caption: Key interactions of a quinoline analog within a protein active site.
This diagram illustrates the key interactions for our hypothetical top-scoring compound, QCA-04. The carboxylic acid group forms crucial hydrogen bonds with Asp73 and Gly77, while the quinoline and phenyl rings engage in hydrophobic and pi-stacking interactions with Ile78 and Pro79, respectively. This detailed analysis provides a rationale for the observed high binding affinity and suggests avenues for further optimization. For instance, modifying the phenyl ring with substituents could further enhance the pi-pi stacking interactions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of conducting a comparative docking study for quinoline carboxylic acid analogs. By following a structured and scientifically rigorous approach, researchers can effectively leverage in silico tools to accelerate the identification and optimization of novel therapeutic agents. It is imperative to remember that molecular docking is a predictive tool, and its results must be validated through experimental biological assays. The insights gained from these computational studies, however, provide an invaluable roadmap for navigating the complex landscape of drug discovery.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, August 1). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. Retrieved from [Link]
-
MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2023, January 9). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2021, November 1). (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021, October 22). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
RSC Blogs. (2024, December 6). Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. Retrieved from [Link]
-
Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Retrieved from [Link]
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
-
PMC. (n.d.). DNA Gyrase as a Target for Quinolones. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. Retrieved from [Link]
-
MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation | Request PDF. ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. NIH. Retrieved from [Link]
-
PubMed. (2020, January 24). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
PMC. (n.d.). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. NIH. Retrieved from [Link]
-
PubMed. (2020, October 20). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
